3,5-Dimethoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73710. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

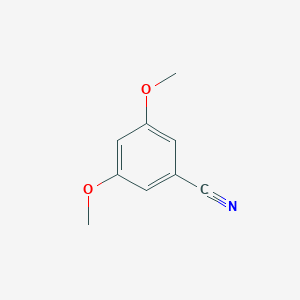

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTHWSJNXVDIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172710 | |

| Record name | Benzonitrile, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19179-31-8 | |

| Record name | 3,5-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19179-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyanomethyl)-3,5-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CYANOMETHYL)-3,5-DIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OJ1LY7B4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Aryl Nitriles in Organic Synthesis and Medicinal Chemistry

Aryl nitriles, the class of compounds to which 3,5-dimethoxybenzonitrile belongs, are of profound importance in the fields of organic synthesis and medicinal chemistry. up.ptnih.gov The cyano (-C≡N) group is a versatile functional group that can be readily converted into other functionalities such as carboxylic acids, aldehydes, amides, and amines, making aryl nitriles crucial intermediates in the synthesis of complex organic molecules. up.ptacs.org This versatility has established them as fundamental building blocks in the production of pharmaceuticals, agrochemicals, dyes, and herbicides. up.ptrsc.org

In medicinal chemistry, the nitrile group has become an increasingly vital component in drug design. nih.gov Its incorporation into drug candidates can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and even reduce drug resistance. nih.govsioc-journal.cn The nitrile moiety is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, capable of forming hydrogen bonds and participating in polar and π-π stacking interactions. nih.govsioc-journal.cn This is evident in the structures of numerous approved drugs targeting a wide array of conditions, including cancer, hypertension, and viral infections. nih.govnih.gov For instance, para-substituted aryl nitriles are key to the function of aromatase inhibitors used in treating estrogen-dependent cancers. nih.gov The strong electron-withdrawing nature of the nitrile group can also polarize the aromatic ring, making it less susceptible to metabolic oxidation and altering its electronic properties to optimize interactions with biological targets. nih.govnih.gov

Overview of the Benzene and Methoxy Substituted Aromatic Nitrile Class

The chemical behavior of 3,5-Dimethoxybenzonitrile is largely defined by its core structure: a benzene (B151609) ring with methoxy (B1213986) and nitrile substituents. Benzene and its derivatives are known as aromatic compounds, a class characterized by a high degree of stability due to the delocalization of π-electrons within the ring. schoolwires.netlibretexts.org This stability means they tend to undergo substitution reactions rather than the addition reactions typical of unsaturated hydrocarbons. schoolwires.net

Substituents on the benzene ring profoundly influence its reactivity towards electrophilic aromatic substitution. msu.edu The nitrile group (-CN) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. msu.edulibretexts.org Conversely, the methoxy group (-OCH₃) is a powerful activating group. msu.edu The oxygen atom in the methoxy group can donate electron density into the ring through resonance, increasing the ring's nucleophilicity and making it significantly more reactive than benzene itself. msu.edulibretexts.org Methoxy groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. libretexts.org

Research Landscape and Emerging Applications of 3,5 Dimethoxybenzonitrile

Advanced Synthetic Strategies for the Benzonitrile (B105546) Moiety

The construction of the benzonitrile core of this compound can be approached through various advanced synthetic strategies. These methods include the dehydration of amide and aldoxime precursors, the direct conversion of aromatic alcohols, and the substitution of halogenated aromatics with a cyanide source, often facilitated by transition metal catalysts.

Dehydration Reactions in the Formation of Nitriles

Dehydration reactions represent a classical and widely employed strategy for the synthesis of nitriles. This approach involves the elimination of a water molecule from a suitable precursor, typically a primary amide or an aldoxime, to generate the cyano group.

The dehydration of 3,5-dimethoxybenzamide (B98736) is a direct route to this compound. This transformation can be accomplished using various dehydrating agents. A common and effective reagent for this purpose is phosphorus pentoxide (P₂O₅). In a typical procedure, 3,5-dimethoxybenzamide is intimately mixed with phosphorus pentoxide and heated, leading to a vigorous reaction that, after workup, yields the desired nitrile. One reported synthesis using this method achieved a specific yield after recrystallization from 60% ethanol. datapdf.com

Another powerful dehydrating agent that can be employed is thionyl chloride (SOCl₂). The reaction of a primary amide with thionyl chloride leads to the formation of the corresponding nitrile. libretexts.org This method is often favored due to the gaseous nature of the byproducts (SO₂ and HCl), which can simplify purification. While specific conditions for 3,5-dimethoxybenzamide with thionyl chloride are not detailed in the provided results, general procedures involve the treatment of the amide with thionyl chloride, sometimes in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane. rsc.org A patent for the preparation of 2,3-dihydroxy benzonitrile describes the dehydration of 2,3-dimethoxybenzamide (B73325) using reagents like phosphorus oxychloride or thionyl chloride at temperatures ranging from 40°C to 90°C. googleapis.comgoogle.com

| Precursor | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |

| 3,5-Dimethoxybenzamide | Phosphorus Pentoxide | None (neat) | Heated | Not specified |

| Primary Amides (general) | Thionyl Chloride | Dichloromethane | Reflux | Good to Excellent |

| 2,3-Dimethoxybenzamide | Phosphorus Oxychloride | Toluene (B28343) | 75-85 | Not specified |

Table 1: Dehydration of Amide Precursors to Nitriles

The dehydration of aldoximes provides another reliable pathway to nitriles. This two-step process begins with the condensation of an aldehyde, in this case, 3,5-dimethoxybenzaldehyde (B42067), with hydroxylamine (B1172632) hydrochloride to form the corresponding aldoxime, 3,5-dimethoxybenzaldehyde aldoxime. This intermediate is then dehydrated to yield this compound.

A one-pot synthesis for the conversion of aldehydes to nitriles has been developed, which streamlines this process. For instance, the synthesis of 3,4-dimethoxybenzonitrile (B145638) from 3,4-dimethoxybenzaldehyde (B141060) and hydroxylamine hydrochloride has been achieved in high yield using anhydrous sodium sulphate and sodium bicarbonate under microwave irradiation. asianpubs.orgumich.eduumich.edu This method is notable for its rapid reaction times and the use of environmentally benign catalysts. The reaction using sodium bicarbonate as a catalyst afforded a 93% yield in just 3 minutes. umich.eduumich.edu

| Aldehyde Precursor | Reagents | Catalyst | Conditions | Yield (%) | Time (min) |

| 3,4-Dimethoxybenzaldehyde | Hydroxylamine HCl | NaHCO₃ | Microwave (560 W) | 93 | 3.0 |

| 3,4-Dimethoxybenzaldehyde | Hydroxylamine HCl | Na₂SO₄ (anhydrous) | Microwave (560 W) | 85 | 4.5 |

Table 2: One-Pot Synthesis of Dimethoxybenzonitriles from Aldehydes

Ammonification-Oxidation Protocols for Aromatic Alcohols (e.g., 3,5-Dimethoxybenzyl Alcohol)

More contemporary approaches involve the direct conversion of aromatic alcohols to nitriles through an ammonification-oxidation (ammoxidation) process. This method offers a more atom-economical route as it bypasses the need to pre-form an amide or aldoxime. These reactions are typically catalyzed by transition metals.

For example, ruthenium-catalyzed ammoxidation of benzyl (B1604629) alcohols has been reported. youtube.com In one instance, a ruthenium complex was used to catalyze the oxidation of a benzylic amine to a nitrile in refluxing toluene without a stoichiometric oxidant. youtube.com Another study detailed the ammoxidation of various benzyl alcohols to the corresponding nitriles in high yields using a Cu/SiO₂ catalyst. researchgate.net While not specific to 3,5-dimethoxybenzyl alcohol, these findings demonstrate the viability of this synthetic strategy. Furthermore, the development of ceria-based catalysts incorporating copper and ruthenium has shown promise for the low-temperature ammoxidation of benzyl alcohol, highlighting the ongoing research into more efficient catalytic systems. rsc.org The use of t-butyl nitrite (B80452) as both an oxidant and nitrogen source in the presence of a palladium acetate (B1210297) catalyst has also been demonstrated for the ammoxidation of alkylbenzenes. youtube.com

Cyanide Substitution Reactions of Halogenated Aromatic Precursors

The substitution of a halogen atom on an aromatic ring with a cyanide group is a powerful and widely used method for the synthesis of benzonitriles. These reactions often require the use of a transition metal catalyst to facilitate the carbon-cyanide bond formation.

Transition metal-catalyzed cyanation reactions have become a cornerstone of modern organic synthesis due to their efficiency and functional group tolerance. Palladium, nickel, and copper are the most commonly employed metals for this transformation.

Palladium-catalyzed cyanation is a well-established method. A variety of ligands, such as XPhos and tris(2-morpholinophenyl)phosphine, have been developed to enhance the catalytic activity and substrate scope. nih.govrsc.org A significant advancement is the use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which circumvents the need for highly toxic alkali metal cyanides. nih.govrsc.orgclockss.org Ligand-free palladium-catalyzed systems have also been developed, offering a more practical and cost-effective approach. acs.orgorganic-chemistry.org For instance, the cyanation of aryl bromides can be achieved with as little as 0.1 mol% of Pd(OAc)₂ in dimethylacetamide (DMAC) at 120 °C, providing high yields of the corresponding nitriles. acs.orgorganic-chemistry.org

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a more traditional method but remains relevant. Modern protocols have seen the development of catalytic systems that operate under milder conditions. For example, the copper-catalyzed cyanation of aryl bromides using K₄[Fe(CN)₆] as the cyanide source has been reported. researchgate.net A related transformation, the copper-catalyzed cyanation of 5-iodo-m-xylene to form 3,5-dimethylbenzonitrile, underscores the utility of this approach for structurally similar substrates. sigmaaldrich.comsigmaaldrich.com

| Aryl Halide | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

| Aryl Bromides (general) | Pd(OAc)₂ (0.1-0.5 mol%) | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 |

| Aryl Chlorides (general) | Palladacycle/XPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | High |

| Aryl Bromides (general) | Pd(OCOCF₃)₂/Pyridyl-hydrazone ligand | K₄[Fe(CN)₆]·3H₂O | DMF | 110 | Good |

| 5-Iodo-m-xylene | Copper catalyst | Not specified | Not specified | Not specified | Not specified |

Table 3: Transition Metal-Catalyzed Cyanation of Aryl Halides

Evaluation of Toxicity and Yield in Halogenated Precursor Routes

The synthesis of aryl nitriles from halogenated precursors is a foundational method in organic chemistry, often referred to as the Rosenmund-von Braun reaction. This method traditionally involves the use of copper(I) cyanide (CuCN), but modern variations have been developed to improve yield and reduce reliance on highly toxic reagents.

A highly efficient, air-tolerant nickel-catalyzed cyanation of (hetero)aryl halides has been reported, providing a remarkable 98% yield for this compound from its corresponding aryl halide researchgate.net. This method utilizes the less toxic zinc cyanide (Zn(CN)2) as the cyanide source in conjunction with a NiCl2/Xantphos catalyst system and polymethylhydrosiloxane (B1170920) as a green reductant researchgate.net. Another approach involves the reaction of 1-chloro-3,5-dimethoxybenzene (B30813) with butyronitrile, which results in a 79% isolated yield of this compound ethz.ch.

Historically, the use of alkali cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in these reactions poses significant toxicity risks, as they are highly poisonous and can be absorbed through the skin. The development of protocols using alternative cyanide sources such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2) represents a significant advancement in reducing the hazards associated with this transformation researchgate.net. While effective, the classic Rosenmund-von Braun reaction using CuCN can be inconsistent, with yields being sensitive to reaction conditions like solvent, temperature, and moisture thieme-connect.com.

Table 1: Yields of this compound from Halogenated Precursors

| Precursor | Cyanide Source | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Aryl Halide | Zn(CN)₂ | NiCl₂/Xantphos | 98% | researchgate.net |

| 1-Chloro-3,5-dimethoxybenzene | Butyronitrile | Not Specified | 79% | ethz.ch |

Direct Nitrile Formation from Phenylacetic Acid Derivatives and Sodium Nitrite

A novel and effective method for synthesizing aromatic nitriles involves the direct conversion of arylacetic acids using sodium nitrite (NaNO₂) as the nitrogen source core.ac.uk. This iron-promoted reaction represents a significant pathway, proceeding via a decarboxylation process core.ac.ukgla.ac.uk.

Ferric Trichloride (B1173362) Catalysis in C-C Bond Cleavage

Iron catalysis is crucial for this transformation. Research has shown that an iron catalyst, specifically iron(III) triflate (Fe(OTf)₃), effectively facilitates the conversion of arylacetic acids into aromatic nitriles core.ac.uk. This process involves the cleavage of a carbon-carbon bond. While specific studies on this compound using this method are not detailed, the synthesis of the related isomer, 3,4-dimethoxybenzonitrile, has been achieved from 3,4-dimethoxyphenylacetic acid using ferric trichloride (FeCl₃) as the catalyst, highlighting the utility of iron salts in promoting this reaction [No new result, from previous searches].

Mechanistic Insights into Nitrogen-Oxygen Active Species Generation

The reaction for the iron-catalyzed conversion of phenylacetic acids to benzonitriles is proposed to proceed through a tandem oxidative process core.ac.uk. However, the specific mechanism detailing the generation of nitrogen-oxygen active species from sodium nitrite in this catalytic system is not extensively described in the available literature. Generally, the transformation is understood to be an iron-promoted decarboxylative process where sodium nitrite serves as the nitrogen source core.ac.ukgla.ac.uk.

Regioselective Synthesis of this compound and its Analogs

Achieving regioselectivity is a key challenge in the synthesis of substituted aromatic compounds. Various strategies have been developed to control the position of functionalization on the benzene (B151609) ring for dimethoxybenzonitrile and its precursors.

Para-Selective Synthesis Approaches

Modern synthetic methods like organic photoredox catalysis have enabled the direct C-H functionalization of arenes with high regioselectivity. For instance, the direct C-H cyanation of 1,3-dimethoxybenzene (B93181), a logical precursor to this compound, can be achieved using an acridinium (B8443388) photoredox catalyst dss.go.thcore.ac.uk. This reaction proceeds by generating an aryl cation radical, which is then attacked by a nucleophilic cyanide source dss.go.th. In the case of 1,3-dimethoxybenzene, this C-H functionalization occurs selectively at the C4-position, which is para to one methoxy (B1213986) group and ortho to the other, yielding a single regioisomer bath.ac.uk. This demonstrates a high degree of regiocontrol in the functionalization of a key dimethoxy-substituted aromatic ring. This one-pot C-H borylation and cyanation sequence provides a powerful tool for producing meta-substituted aryl nitriles from 1,3-disubstituted arenes uea.ac.uk.

Synthesis of Related Dimethoxybenzonitrile Isomers

The synthesis of various isomers of dimethoxybenzonitrile has been well-documented, often employing different strategies and starting materials.

Table 2: Synthesis of Dimethoxybenzonitrile Isomers

| Isomer | Starting Material | Reagents/Method | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dimethoxybenzonitrile | 1,3-Dimethoxybenzene | BrCN, AlCl₃ (Grinding) | Good | |

| 2,5-Dimethoxybenzonitrile (B1329510) | 2,5-Dimethoxybenzaldehyde (B135726) | Oximation/Dehydration | - | |

| 2,6-Dimethoxybenzonitrile | 1,3-Dimethoxybenzene | BrCN, AlCl₃ (Grinding) | Minor Product | |

| 3,4-Dimethoxybenzonitrile | 3,4-Dimethoxyphenylacetic acid | NaNO₂, FeCl₃ | High | [No new result, from previous searches] |

| 4-Hydroxy-3,5-dimethoxybenzonitrile (B1316929) | Lignin β-O-4 ketone | Cu(OAc)₂/TBAI/O₂ | 0.43 wt% | |

The cyanation of 1,3-dimethoxybenzene with cyanogen (B1215507) bromide (BrCN) and aluminum trichloride (AlCl₃) under solvent-free grinding conditions yields two cyanated products: the major product is 2,4-dimethoxybenzonitrile, and the minor product is 2,6-dimethoxybenzonitrile. For other isomers, 2,5-dimethoxybenzaldehyde can be converted into halogenated 2,5-dimethoxybenzonitrile derivatives through multi-step sequences. Additionally, a copper-catalyzed method has been developed to synthesize 4-hydroxy-3,5-dimethoxybenzonitrile from oxidized birch lignin, showcasing a pathway from biomass to valuable chemicals.

Synthesis of Halogenated Dimethoxybenzonitrile Derivatives

The synthesis of halogenated dimethoxybenzonitrile derivatives, such as 2-bromo-4,5-dimethoxybenzonitrile (B10985) and 2-chloro-3,4-dimethoxybenzonitrile (B47699), is a key area of research. These compounds serve as important intermediates in the preparation of more complex molecules.

One common method for producing 2-bromo-4,5-dimethoxybenzonitrile starts with 3,4-dimethoxybenzaldehyde. This starting material is brominated using bromine in acetic acid to yield 2-bromo-4,5-dimethoxybenzaldehyde. google.comgoogle.com The resulting aldehyde is then converted to the corresponding nitrile. This can be achieved through a reaction with acetonitrile (B52724) in the presence of a base like sodium hydroxide (B78521), followed by reduction. google.com An alternative route involves the condensation of the aldehyde with cyanoacetic acid, followed by reduction and decarboxylation. google.com

The synthesis of 2-chloro-3,4-dimethoxybenzonitrile has also been documented, with the compound being available from various chemical suppliers. vwr.combldpharm.com While detailed synthetic procedures are less commonly published, the general strategies for introducing a chlorine atom onto the benzene ring followed by cyanation are applicable.

Table 1: Synthesis of 2-Bromo-4,5-dimethoxybenzonitrile

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of aromatic nitriles to reduce environmental impact. While specific green synthesis routes for this compound are not extensively detailed in the literature, general sustainable methods for nitrile synthesis can be adapted. These methods focus on using less hazardous reagents, renewable starting materials, and more efficient catalytic systems.

One promising green approach is the one-pot synthesis of aryl nitriles from aromatic aldehydes in an aqueous environment. rsc.org This method avoids the use of toxic organic solvents. Another sustainable strategy involves the use of catalysts, such as zinc, for the conversion of aldehydes to nitriles, although this may require elevated temperatures. rsc.org The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles using carbon dioxide in water also highlights a green approach that could be relevant to derivatives of this compound. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of benzonitriles from aldehydes, the Schmidt reaction using azidotrimethylsilane (B126382) with a catalytic amount of triflic acid in hexafluoro-2-propanol (HFIP) has been shown to be effective. semanticscholar.org The use of HFIP as a solvent can significantly enhance the reaction rate and allow for lower catalyst loading. semanticscholar.org Additionally, electrochemical methods for the dehydration of aldoximes to nitriles offer a mild and environmentally friendly alternative to traditional reagents. sioc-journal.cn

Table 2: Optimization of Nitrile Synthesis from Aldehydes

| Aldehyde | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | TMSN3, Triflic Acid (40 mol %), HFIP | 4-Nitrobenzonitrile | 95 | semanticscholar.org |

| Various Aromatic Aldehydes | Hydroxylamine Hydrochloride, Formic Acid/Water | Corresponding Aryl Nitriles | Good to Excellent | rsc.org |

| Aldoximes | PPh3, NaHCO3, TBAB, CH3CN, Electrochemical | Corresponding Nitriles | Moderate to Excellent | sioc-journal.cn |

Stereoselective Synthesis of Chiral Derivatives Incorporating the this compound Moiety

The stereoselective synthesis of chiral molecules is of great importance in medicinal chemistry and materials science. While specific examples of the stereoselective synthesis of chiral derivatives directly from this compound are not widely reported, general methods for creating chiral centers in molecules containing a benzonitrile group can be applied.

One such method is the Michael addition, which is a powerful tool for forming carbon-carbon bonds with control over the stereochemistry. metu.edu.tr For instance, the conjugate addition of lithium amides to α,β-unsaturated esters can produce chiral β-amino esters with high diastereoselectivity. beilstein-journals.org These chiral building blocks can then be used to synthesize more complex molecules. Organocatalytic domino reactions also offer an efficient route to chiral heterocyclic compounds. metu.edu.tr These strategies could potentially be adapted to create chiral derivatives that feature the this compound scaffold.

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism: the initial attack of the electrophile by the π-electrons of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For this compound, the two methoxy groups are ortho, para-directing and activating, while the nitrile group is meta-directing and deactivating. The methoxy groups, being strong electron-donating groups through resonance, increase the electron density of the benzene ring, particularly at the ortho and para positions (C2, C4, and C6). Conversely, the nitrile group is electron-withdrawing, deactivating the ring towards electrophilic attack. wikipedia.org The interplay of these substituent effects governs the regioselectivity of electrophilic substitution on the this compound core.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com For instance, the nitration of an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Halogenation can be carried out with elemental halogens in the presence of a Lewis acid catalyst. wikipedia.org

Nucleophilic Additions to the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a key site for nucleophilic attack. The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to addition reactions by nucleophiles. masterorganicchemistry.comyoutube.com This reactivity allows for the conversion of the nitrile group into a variety of other functional groups. labster.com

The presence of the two electron-donating methoxy groups on the benzene ring can influence the reactivity of the nitrile group. These groups increase the electron density on the ring, which may have a modest electronic effect on the distant nitrile functionality. The primary utility of this compound in this context is as a precursor for creating more complex molecules. chemimpex.com

Hydrolysis Reactions to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to form 3,5-dimethoxybenzoic acid. This transformation is a common and important reaction of nitriles. The hydrolysis can be carried out under either acidic or basic conditions.

Under basic conditions, the reaction is initiated by the attack of a hydroxide ion on the electrophilic carbon of the nitrile group. A typical procedure involves heating the nitrile in the presence of a strong base like sodium hydroxide. For example, a reaction can be conducted at 75°C for 4 hours with a 30% sodium hydroxide solution to achieve a high yield of the corresponding carboxylic acid. chemicalbook.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid product. chemicalbook.com A reported synthesis of 3,5-dimethoxybenzoic acid from 3,5-dihydroxybenzoic acid involves methylation followed by hydrolysis, achieving a 98% yield of the final product. chemicalbook.com

Reduction Chemistry of the Nitrile Group to Amines

The nitrile group of this compound can be reduced to a primary amine, specifically 3,5-dimethoxybenzylamine (B1297408). This transformation is a valuable synthetic route for the preparation of benzylamines. A common and effective reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). chemicalbook.comsemanticscholar.org The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). semanticscholar.org

The synthesis of 3,5-dimethoxybenzylamine from this compound is a key step in the preparation of various other compounds. chemicalbook.com For instance, 3,5-dimethoxybenzylamine has been used in the synthesis of trisammonium tris(hexafluoro phosphate) salts and well-defined [n]rotaxanes. chemicalbook.com Other methods for the conversion of primary amines to nitriles include oxidation with reagents like aqueous sodium hypochlorite. thieme-connect.de

Cross-Coupling Reactions Involving this compound as a Building Block

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a valuable building block in these transformations. researchgate.net These reactions typically involve a transition metal catalyst, most commonly palladium, and the coupling of an organometallic reagent with an organic halide or pseudohalide. researchgate.net

Palladium-Catalyzed Transformations

Palladium catalysis is central to a wide range of cross-coupling reactions beyond the Heck reaction. researchgate.netrsc.org These transformations have become indispensable in modern organic synthesis. For instance, palladium catalysts are employed in Suzuki, Stille, and Sonogashira couplings.

This compound and its derivatives are utilized in various palladium-catalyzed reactions. For example, palladium-catalyzed borylation can introduce a boronate ester group onto the aromatic ring, which can then participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. core.ac.uk Furthermore, palladium-catalyzed cyanation reactions can be used to introduce the nitrile group onto an aromatic ring. thieme-connect.com The efficiency of these reactions often depends on the choice of ligands, bases, and reaction conditions. sigmaaldrich.com Recent advancements have led to the development of highly active and stable phosphine-free palladium catalysts for these transformations. organic-chemistry.org

Interactive Data Table: Palladium-Catalyzed Reactions

| Reaction Type | Catalyst System Example | Substrate Example | Product Type |

| Heck Reaction | Pd(OAc)₂ / PPh₃ | Aryl Halide + Alkene | Substituted Alkene |

| Suzuki Coupling | PdCl₂(dppf) / KOAc | Aryl Boronate + Aryl Halide | Biaryl Compound |

| Cyanation | NiCl₂ / dppf / Zn | Aryl Halide + Zn(CN)₂ | Aryl Nitrile |

Derivatization Strategies for Functional Group Interconversion and Library Synthesis

The molecular architecture of this compound, featuring a nitrile moiety and two activating methoxy groups on an aromatic ring, offers a versatile platform for extensive chemical modification. These functional groups serve as reactive handles for a variety of transformations, enabling functional group interconversion and the synthesis of diverse compound libraries. nih.govresearchgate.net Derivatization strategies can be broadly categorized by transformations involving the nitrile group and reactions occurring on the aromatic ring.

Functional Group Interconversion at the Nitrile Position

The nitrile group is a valuable precursor for several other key functional groups, primarily through hydrolysis, reduction, and addition reactions. libretexts.org

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethoxybenzoic acid. libretexts.org This transformation converts the cyano group into a carboxyl group, which can then participate in further reactions such as esterification or amidation.

Reduction to Primary Amines: A common and highly useful transformation is the reduction of the nitrile to a primary amine, (3,5-dimethoxyphenyl)methanamine. Reagents like Lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.org The resulting primary amine is a key building block, enabling the synthesis of amides, sulfonamides, and other nitrogen-containing derivatives through reactions with acyl chlorides, sulfonyl chlorides, and other electrophiles.

Conversion to Ketones: The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the nitrile group followed by hydrolysis provides a direct route to ketones. libretexts.org This allows for the introduction of a wide variety of alkyl or aryl groups, significantly expanding the structural diversity of the resulting molecules.

Formation of Aldehydes: The nitrile can be partially reduced to an aldehyde using specific reducing agents like Diisobutylaluminium hydride (DIBALH) at low temperatures. libretexts.org This reaction proceeds via an imine intermediate which is hydrolyzed during workup to afford 3,5-dimethoxybenzaldehyde.

Interactive Table 1: Functional Group Interconversions of the Nitrile Group

| Reaction Type | Reagents | Resulting Functional Group | Product Name |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | 3,5-Dimethoxybenzoic acid |

| Reduction | LiAlH₄ then H₂O | Primary Amine | (3,5-Dimethoxyphenyl)methanamine |

| Grignard Reaction | 1. RMgBr 2. H₃O⁺ | Ketone | 1-(3,5-Dimethoxyphenyl)-1-alkanone/arenone |

| Partial Reduction | 1. DIBALH, -78°C 2. H₂O | Aldehyde | 3,5-Dimethoxybenzaldehyde |

Derivatization via Aromatic Ring Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups. smolecule.com These groups direct incoming electrophiles to the ortho and para positions (C2, C4, and C6). The nitrile group, being an electron-withdrawing group, is a deactivator and meta-director. The interplay of these electronic effects governs the regioselectivity of substitution reactions.

Halogenation: The aromatic ring can be halogenated to introduce bromine or iodine atoms. For instance, iodination of similar dimethoxybenzoic acid derivatives has been achieved using an iodine and silver nitrate (B79036) combination. mu-varna.bg Bromination can also be accomplished, yielding compounds like 4-Bromo-3,5-dimethoxybenzonitrile (B13440529). google.com These halogenated derivatives are exceptionally useful for library synthesis, serving as substrates for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Nitration: Aromatic nitration can be performed using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iq This would introduce a nitro group onto the ring, likely at the C2, C4, or C6 position. The nitro group can subsequently be reduced to an amino group, providing another handle for further derivatization.

Interactive Table 2: Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Position of Substitution | Product Example |

| Bromination | Br₂, Catalyst | C4 | 4-Bromo-3,5-dimethoxybenzonitrile google.com |

| Iodination | I₂, AgNO₃ | C2, C6 | Di-iodosubstituted derivatives mu-varna.bg |

| Nitration | HNO₃, H₂SO₄ | C2, C4, or C6 | Nitro-3,5-dimethoxybenzonitrile uomustansiriyah.edu.iq |

Application in Library Synthesis

The true power of these derivatization strategies lies in their combinatorial application for the synthesis of chemical libraries. nih.govresearchgate.net A key example is the synthesis of isoquinoline (B145761) derivatives, a scaffold present in many biologically active compounds. In one study, a related compound, 2-methyl-4,5-dimethoxybenzonitrile, was treated with LDA and then reacted with various N,N-disubstituted cyanamides to produce a library of 1,3-diamino-6,7-dimethoxyisoquinolines. nih.gov This demonstrates a "build-couple" strategy where the benzonitrile core is first modified and then coupled with a diverse set of building blocks.

By systematically applying the functional group interconversions and aromatic substitution reactions, vast libraries of compounds based on the this compound scaffold can be generated. For example:

Step 1 (Functional Group Interconversion): Reduce the nitrile to a primary amine.

Step 2 (Library Generation): React the amine with a library of diverse carboxylic acids or acyl chlorides to generate a large amide library.

Alternatively:

Step 1 (Aromatic Substitution): Brominate the ring at the C4 position.

Step 2 (Library Generation): Use the resulting 4-bromo-3,5-dimethoxybenzonitrile in a Suzuki coupling reaction with a library of boronic acids to create a biaryl library.

These multi-step sequences, leveraging the reactivity of the nitrile and the activated aromatic ring, establish this compound as a valuable starting material for generating structurally diverse molecules for screening and lead optimization in drug discovery. nih.govresearchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques for 3,5 Dimethoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. researchgate.netmdpi.com

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,5-dimethoxybenzonitrile provides precise information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and reveal the electronic environment of the protons. doi.orgnih.gov

In a typical ¹H NMR spectrum, the methoxy (B1213986) groups (-OCH₃) exhibit a singlet peak, indicating that all six protons are chemically equivalent. The aromatic protons, due to their specific positions on the benzene (B151609) ring, give rise to distinct signals. The proton at the C2 position and the equivalent proton at the C6 position appear as a doublet, while the proton at the C4 position appears as a triplet. The integration of these signals corresponds to the number of protons in each unique environment. emerypharma.com

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 6.73 | d | 2.3 |

| H-4 | 6.64 | t | 2.3 |

| -OCH₃ | 3.79 | s | - |

Note: Spectral data can vary slightly depending on the solvent and spectrometer frequency.

Comprehensive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. oregonstate.edu In the case of this compound, distinct signals are observed for each unique carbon atom. The carbon atoms of the methoxy groups appear at a characteristic chemical shift. The aromatic carbons show a range of chemical shifts depending on their substitution and position relative to the electron-donating methoxy groups and the electron-withdrawing nitrile group. ucl.ac.uk The carbon atom of the nitrile group (C≡N) is also readily identifiable in the spectrum. ucl.ac.uk

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 114.7 |

| C-2, C-6 | 107.5 |

| C-3, C-5 | 161.0 |

| C-4 | 105.8 |

| -OCH₃ | 55.8 |

| -C≡N | 118.5 |

Note: Quaternary carbons, such as C1, C3, and C5, are typically observed in ¹³C NMR spectra. oregonstate.edu

Two-Dimensional NMR Techniques for Structural Elucidation

To unequivocally confirm the structural assignments of this compound, two-dimensional (2D) NMR techniques are employed. researchgate.netwikipedia.org These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity between adjacent protons in the aromatic ring. wikipedia.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). wikipedia.orglibretexts.org This is crucial for assigning the signals of the protonated aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational modes. rub.denih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. pressbooks.pubresearchgate.net

Nitrile Group (-C≡N): A sharp and intense absorption band is typically observed in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group. researchgate.net

Methoxy Groups (-OCH₃): The C-H stretching vibrations of the methyl groups appear in the region of 2800-3000 cm⁻¹. The C-O stretching vibrations of the aryl-alkyl ether linkage give rise to strong bands in the fingerprint region, typically around 1050-1250 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Vibrational Modes for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch (-OCH₃) | 2800 - 3000 |

| Nitrile (-C≡N) Stretch | 2220 - 2240 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch (Aryl-Alkyl Ether) | 1050 - 1250 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. nih.gov The spectrum serves as a unique "molecular fingerprint" for this compound. scitechdaily.comnih.govmdpi.com

The symmetric stretching of the benzene ring often gives a strong and sharp band in the Raman spectrum.

The nitrile (-C≡N) stretching vibration, while visible in the FTIR, also gives a distinct signal in the Raman spectrum, often with a different intensity profile. researchgate.net

Correlating Experimental Spectra with Theoretical Vibrational Assignments

The vibrational modes of this compound can be meticulously examined by correlating experimentally obtained infrared (IR) and Raman spectra with theoretical calculations. This approach provides a robust foundation for the precise assignment of fundamental vibrational frequencies to specific molecular motions.

Theoretical vibrational frequencies are typically computed using quantum chemical methods, such as Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-311++G(d,p)). researchgate.netresearchid.coijrar.org These calculations yield a set of predicted vibrational modes and their corresponding intensities. However, theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To bridge this gap, the computed frequencies are scaled using a suitable scaling factor to achieve better coherence with the observed frequencies. researchgate.net

By comparing the scaled theoretical vibrational frequencies with the experimental data from Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, a detailed and reliable assignment of the observed spectral bands can be made. researchgate.netijrar.org For instance, the characteristic stretching vibration of the nitrile group (C≡N) is expected to appear in a distinct region of the spectrum. researchgate.net Similarly, the vibrational modes associated with the benzene ring, the methoxy groups (C-O stretching and O-CH₃ bending), and the C-H bonds can be identified and assigned. researchgate.net This correlative analysis not only confirms the molecular structure of this compound but also provides insights into its electronic structure and intramolecular interactions. researchid.co

Advanced X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a crystal. pdx.edu In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is recorded. pdx.edu The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice. pdx.edu Bragg's Law (nλ = 2dsinθ) is the principle that governs the constructive interference of X-rays from the crystal planes. pdx.edu

For a compound like this compound, single-crystal X-ray diffraction can provide a precise three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.

In a study on the related compound 2,5-dimethoxybenzonitrile (B1329510), X-ray diffraction revealed that the non-hydrogen atoms are nearly coplanar. researchgate.net The analysis also detailed the intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, and π–π stacking interactions, which dictate the crystal packing. researchgate.net Such detailed structural information is crucial for understanding the physical properties of the solid material.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. This technique can be used to identify the crystalline form of this compound and to assess its purity. The diffraction data, including the 2θ values and relative intensities of the diffraction peaks, can be compared to reference patterns in databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). rsc.org

The structure factor, F(hkl), is a key quantity in XRD that describes the amplitude and phase of the wave scattered by the (hkl) crystal plane and is dependent on the electron density of the atoms in the unit cell. ethz.ch Interpretation of the diffraction pattern allows for the determination of the unit cell parameters and the space group of the crystal. ethz.ch

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Benzonitrile (B105546) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 6.123(1) |

| c (Å) | 15.987(4) |

| β (°) | 102.45(3) |

| Volume (ų) | 816.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.328 |

| R-factor | 0.045 |

Note: This is illustrative data for a generic benzonitrile derivative and not specific to this compound.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. uzh.ch This absorption corresponds to the excitation of electrons from the ground state to higher energy orbitals. uzh.ch The resulting spectrum provides information about the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis. uzh.ch

For aromatic compounds like this compound, UV-Vis spectra typically show characteristic absorption bands arising from π → π* transitions of the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the aromatic ring.

In an aqueous solution, a compound similar to this compound, 3,5-dimethylphenol (B42653), exhibits a weak absorption band at 272 nm, which is attributed to the n→π* transition of the benzenoid ring, and a shoulder around 218 nm. researchgate.net The molar absorption coefficient for the 272 nm band was determined to be 1550 M⁻¹cm⁻¹. researchgate.net It is expected that this compound would have a similar UV-Vis absorption profile due to the structural similarities. The presence of the methoxy and nitrile groups would likely cause shifts in the absorption maxima and changes in the molar absorptivity compared to unsubstituted benzene.

UV-Vis spectroscopy can be used to monitor the progress of reactions involving this compound, such as its degradation. researchgate.net For example, the photodegradation of 3,5-dimethylphenol was monitored by observing the decrease in absorbance at its characteristic wavelength over time. researchgate.net This technique is also used to characterize new compounds synthesized from this compound, such as ruthenium complexes where it acts as a ligand. epa.gov

Table 4: Typical UV-Vis Absorption Data for Aromatic Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Benzene | Hexane | 204 | 7900 | π → π |

| 256 | 200 | π → π (forbidden) | ||

| Phenol | Water | 210 | 6200 | π → π |

| 270 | 1450 | π → π | ||

| 3,5-Dimethylphenol | Water | 272 | 1550 | n → π* |

Note: This table provides general data for related aromatic compounds to illustrate typical absorption ranges and intensities.

Computational Chemistry and Molecular Modeling of 3,5 Dimethoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules. These methods, rooted in the principles of quantum mechanics, offer a powerful toolkit for predicting molecular geometries, vibrational frequencies, and a host of other characteristics.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure

At the heart of computational chemistry lies the ability to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3,5-Dimethoxybenzonitrile, both Density Functional Theory (DFT) and ab initio methods are employed to achieve this. stackexchange.comwikipedia.org DFT, a method that expresses the total energy in terms of the total one-electron density, has gained popularity for its balance of accuracy and computational efficiency. researchgate.netnih.gov Functionals like B3LYP are commonly used to approximate the exchange-correlation energy, a key component of the total energy calculation. nih.gov

Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation, providing a foundational understanding of the electronic structure. wikipedia.org More advanced post-Hartree-Fock methods can be used for higher accuracy. The process of geometry optimization involves iteratively adjusting the atomic coordinates to find the minimum energy on the potential energy surface, resulting in the most stable molecular structure. stackexchange.com

Basis Set Selection and Their Impact on Computational Results

The accuracy of quantum chemical calculations is intrinsically linked to the choice of the basis set. numberanalytics.com A basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com Larger and more flexible basis sets generally lead to more accurate results but at a higher computational cost. numberanalytics.comumich.edu

Commonly used basis sets include the Pople-style basis sets, such as 6-31G, 6-311G, and their variations with diffuse (++G) and polarization (d,p) functions. researchgate.net Diffuse functions are important for describing the behavior of electrons far from the nucleus, while polarization functions allow for more flexibility in the shape of the molecular orbitals. youtube.com For instance, the 6-311++G(d,p) basis set is often used to obtain reliable geometries and energetic properties. researchgate.net Correlation-consistent basis sets, like the aug-cc-pVDZ, offer another hierarchy of systematically improvable basis sets. researchgate.net The selection of an appropriate basis set is a critical step, as it can significantly influence the calculated properties, such as bond lengths, bond angles, and energies. numberanalytics.com For calculations involving core-level states, more extensive basis sets are required to accurately describe the electronic structure. dtu.dk

Table 1: Impact of Basis Set on Calculated Energy of a Generic Organic Molecule

| Basis Set | Relative Energy (kcal/mol) |

| 3-21G | 23.4 |

| 6-31G(d) | 25.8 |

| 6-311G(d,p) | 27.4 |

| aug-cc-pVDZ | 26.9 |

Calculation of Vibrational Frequencies and Comparison with Experimental Data

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other. iastate.edu These calculated frequencies can be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.net The harmonic approximation, which assumes that the potential energy surface is a simple parabola around the equilibrium geometry, is often the starting point for these calculations. arxiv.org

However, real molecular vibrations are anharmonic. Therefore, more sophisticated methods that account for anharmonicity, such as second-order vibrational perturbation theory (VPT2), can provide more accurate predictions. arxiv.org To improve the agreement between calculated harmonic frequencies and experimental data, a scaling factor is often applied. iastate.edumdpi.com The mean absolute error (MAE) and root mean squared error (RMSE) are statistical measures used to quantify the deviation between theoretical and experimental values. mdpi.com For instance, studies on similar molecules have shown that unscaled harmonic calculations can overestimate frequencies, while scaled results show much better agreement with experiment. arxiv.orgmdpi.com

HOMO-LUMO Energy Analysis and Charge Transfer Characteristics

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. ekb.egajchem-a.com A smaller gap suggests that the molecule is more reactive.

Analysis of the HOMO and LUMO electron density distributions can reveal information about the regions of the molecule involved in electronic transitions and potential charge transfer. chalcogen.ro In molecules like this compound, the presence of electron-donating methoxy (B1213986) groups and an electron-withdrawing nitrile group can lead to intramolecular charge transfer upon electronic excitation. researchgate.net This charge transfer can be visualized through molecular orbital plots.

Table 2: Frontier Molecular Orbital Energies and Related Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -3.7552 |

| LUMO Energy | 2.5897 |

| HOMO-LUMO Gap | 6.3449 |

Electric Dipole Moment and Hyperpolarizability Calculations

Hyperpolarizability is a measure of the nonlinear response of a molecule to an applied electric field. arxiv.org Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics. Calculations of hyperpolarizability can be performed using methods like time-dependent density functional theory (TD-DFT). researchgate.net The presence of donor and acceptor groups in this compound suggests that it may exhibit interesting nonlinear optical properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of intermolecular interactions. dovepress.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution and is used to predict how a molecule will interact with other chemical species. uni-muenchen.de The MEP surface is typically mapped onto a constant electron density surface, with different colors representing varying potential values. uni-muenchen.deresearchgate.net

For this compound, the MEP surface would highlight regions of negative potential, likely concentrated around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions, primarily associated with the hydrogen atoms, would suggest sites for nucleophilic attack. mdpi.com The aromatic ring itself would exhibit a region of π-electron density, which can also play a role in intermolecular interactions. researchgate.net The analysis of the MEP surface provides a visual representation of the molecule's reactivity and is instrumental in predicting sites for non-covalent interactions. researchgate.net

The MEP is calculated based on the forces acting on a positive test charge by the molecule's nuclei and electrons. uni-muenchen.de This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. uni-muenchen.de It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de

In the case of this compound, NBO analysis would reveal the nature of the covalent bonds, such as the C-C and C-H bonds of the benzene (B151609) ring, the C-O bonds of the methoxy groups, and the C≡N triple bond of the nitrile group. The analysis would also detail the hybridization of the atomic orbitals involved in these bonds. uni-muenchen.de For instance, it would describe the sp-hybridization of the carbon and nitrogen atoms in the nitrile group and the approximate sp2 hybridization of the carbons in the aromatic ring.

Key findings from an NBO analysis of this compound would include:

Charge Distribution: The analysis would provide natural population analysis (NPA) charges on each atom, offering a more refined picture of the charge distribution than simpler methods. researchgate.net

Bonding and Antibonding Orbitals: The analysis would characterize the high-occupancy bonding orbitals and the low-occupancy non-Lewis (antibonding and Rydberg) orbitals. The energy of these interactions can be used to understand the delocalization of electron density. uni-muenchen.deresearchgate.net

| Interaction | Energy (kcal/mol) | Donor NBO | Acceptor NBO |

| LP(O) -> σ(C-C) | Varies | Lone Pair of Oxygen | Antibonding C-C in ring |

| LP(O) -> π(C-C) | Varies | Lone Pair of Oxygen | Antibonding π* of ring |

| π(C-C) -> π(C-N) | Varies | π-bond of ring | Antibonding π of nitrile |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs). chemtools.org This method is based on the relationship between the electron density (ρ) and its first derivative. chemtools.org Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions. chemtools.org

For this compound, RDG analysis would be particularly useful in understanding intermolecular interactions in condensed phases or in complexes with other molecules. The analysis would reveal:

van der Waals Interactions: These would appear as broad, diffuse regions of low RDG.

Hydrogen Bonds: If this compound were to interact with a hydrogen bond donor, the RDG analysis would show a distinct spike corresponding to this interaction.

Steric Clashes: Regions of steric repulsion would also be identifiable. chemtools.org

The type of interaction can be further characterized by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. chemtools.org Negative values of sign(λ₂)ρ indicate attractive interactions like hydrogen bonds, while positive values suggest repulsive interactions. chemtools.org

In Silico Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. nih.govchemrxiv.org These in silico approaches often utilize quantum chemical calculations to model reaction pathways and determine activation energies.

For example, in the context of electrophilic aromatic substitution, computational models could predict the most likely position for an incoming electrophile. The methoxy groups are ortho-, para-directing and activating, while the nitrile group is meta-directing and deactivating. Computational analysis of the transition states for substitution at different positions on the benzene ring would allow for a quantitative prediction of the regioselectivity.

Similarly, the reactivity of the nitrile group, for instance towards hydrolysis or reduction, can be modeled. By calculating the energy barriers for different reaction mechanisms, it is possible to predict the most favorable reaction conditions and the likely products. nih.gov

Computational Tools for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in fields like drug discovery and materials science. oncodesign-services.com They aim to understand how the chemical structure of a compound relates to its biological activity or physical properties. oncodesign-services.comresearchgate.net Computational tools play a crucial role in modern SAR studies. oncodesign-services.commdpi.com

For this compound and its derivatives, various computational techniques can be used to build SAR models:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate molecular descriptors with observed activity. nih.gov Descriptors can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), and topological indices. nih.gov For a series of this compound analogs, a QSAR model could predict their activity based on variations in their substituents.

Molecular Docking: If the biological target of this compound is known, molecular docking can be used to predict the binding mode and affinity of the molecule to the target's active site. This provides a 3D view of the interactions and helps in designing more potent analogs.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for a molecule's biological activity. A pharmacophore model for this compound could guide the design of new compounds with similar activity profiles.

Machine Learning and Deep Learning: More advanced computational approaches, including machine learning and deep learning, are increasingly being used to develop predictive SAR models. mdpi.com These methods can handle large datasets and complex relationships between structure and activity. mdpi.com

| Computational Tool | Application in SAR |

| QSAR | Predicts activity from molecular descriptors. nih.gov |

| Molecular Docking | Predicts binding mode and affinity to a biological target. |

| Pharmacophore Modeling | Identifies key chemical features for activity. |

| Machine Learning | Develops predictive models from large datasets. mdpi.com |

Biological and Biomedical Research Applications of 3,5 Dimethoxybenzonitrile and Its Derivatives

Role as Synthetic Precursor in Drug Discovery and Pharmaceutical Development

3,5-Dimethoxybenzonitrile serves as a crucial starting material, or precursor, in the synthesis of a variety of more complex molecules investigated in drug discovery. researchgate.netincb.orgunodc.org Its chemical structure provides a versatile scaffold that can be readily modified to generate a diverse range of derivatives. This adaptability makes it a valuable component in the creation of compound libraries for screening potential drug candidates.

The dimethoxy substitution pattern on the benzene (B151609) ring influences the electronic properties of the molecule, which in turn can affect its reactivity and how it interacts with biological targets. Researchers can leverage the nitrile group for various chemical transformations to build upon the core structure and introduce different functional groups, leading to compounds with a wide array of pharmacological properties. For instance, this compound has been utilized in the synthesis of compounds with potential applications in treating a variety of conditions.

Exploration of Biological Activity and Mechanism of Action

The derivatives of this compound have been the subject of extensive research to understand their biological effects and the mechanisms through which they exert these effects.

Investigation of Receptor Agonism/Antagonism (e.g., 5-HT2A Receptor Agonism)

A notable area of investigation for derivatives of dimethoxybenzonitrile is their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. This receptor is a key target for psychedelic drugs and is increasingly being studied for its role in treating psychiatric disorders such as depression and anxiety. nih.govresearchgate.net

One significant derivative, 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile, also known as 25CN-NBOH, has been identified as a highly selective agonist for the 5-HT2A receptor. nih.govwikipedia.org This selectivity is crucial as it minimizes off-target effects that can arise from interactions with other serotonin receptor subtypes, such as 5-HT2B and 5-HT2C. nih.gov Agonism at the 5-HT2B receptor, for example, has been linked to heart valve problems. nih.gov

The high selectivity of compounds like 25CN-NBOH makes them valuable tools for researchers to probe the specific functions of the 5-HT2A receptor and its role in both normal brain function and in pathological states. researchgate.netwikipedia.org Studies with these derivatives help to elucidate the complex signaling pathways activated by the 5-HT2A receptor, including those mediated by Gαq and β-arrestin proteins. aau.dkacs.org Understanding these pathways is essential for designing new drugs with improved therapeutic profiles.

Enzyme Inhibition Studies (e.g., Succinate (B1194679) Dehydrogenase Inhibition)

Derivatives of this compound have also been investigated for their ability to inhibit enzymes, which is a common mechanism of action for many drugs. One such enzyme is succinate dehydrogenase (SDH), a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. nih.gov Inhibition of SDH can have significant effects on cellular metabolism and energy production. nih.gov

Fungicides known as succinate dehydrogenase inhibitors (SDHIs) are widely used in agriculture, and research has shown that some of these compounds can also inhibit SDH in non-target organisms, including mammals. nih.govbiorxiv.org This has prompted investigations into the potential therapeutic and toxicological effects of SDH inhibition. The accumulation of succinate due to SDH inhibition can impact various cellular processes, including signaling and gene expression. nih.gov The study of how different chemical structures, including those derived from dimethoxybenzonitriles, interact with and inhibit SDH is an active area of research. researchgate.netd-nb.info

Cell-Based Assays for Biological Response

Cell-based assays are a fundamental tool in drug discovery for evaluating the biological effects of new compounds. promega.commerckmillipore.com These assays use living cells to measure a wide range of cellular responses, such as cell viability, proliferation, apoptosis (programmed cell death), and the activation of specific signaling pathways. promega.comualberta.ca

Derivatives of this compound are frequently evaluated in various cell-based assays to determine their potential as therapeutic agents. researchgate.net For example, the anticancer activity of these compounds is often initially assessed by measuring their ability to inhibit the growth of cancer cell lines in culture. scirp.org Researchers can use techniques like the MTT assay to quantify cell viability and determine the concentration of a compound required to inhibit cell growth by 50% (the IC50 value). nih.gov

Multiplexed assays, which allow for the measurement of multiple parameters from a single sample, have become increasingly popular for their efficiency and ability to provide a more comprehensive picture of a compound's effects. promega.com For instance, a single experiment might simultaneously measure a compound's effect on cell viability and its ability to induce apoptosis. promega.com

Development of New Therapeutic Agents

The ultimate goal of synthesizing and studying derivatives of this compound is often the development of new drugs to treat human diseases.

Anticancer Activity of Derivatives

A significant area of focus for derivatives of this compound is the development of new anticancer agents. nih.govtubitak.gov.trnih.gov Numerous studies have shown that compounds incorporating the dimethoxybenzonitrile scaffold can exhibit potent activity against various cancer cell lines. biosynth.comnih.gov

For example, derivatives of 2-phenylacrylonitrile (B1297842) containing a 3,5-dimethoxyphenyl group have demonstrated comparable or even superior anticancer effects to compounds with a 3,4,5-trimethoxyphenyl fragment, a well-known feature of some anticancer agents. nih.gov Some of these derivatives have shown a high selectivity index, meaning they are more toxic to cancer cells than to normal cells, which is a highly desirable characteristic for an anticancer drug. nih.gov

The mechanisms by which these derivatives exert their anticancer effects are varied. Some have been found to induce apoptosis in cancer cells, while others interfere with the cell cycle, leading to a halt in cell division. The specific molecular targets of these compounds are also a subject of intense investigation.

| Compound Class | Cancer Cell Lines Tested | Observed Activity | Reference |

| 2-phenylacrylonitrile derivatives | HeLa, MGC-803 | Antiproliferative activity, high selectivity index | nih.gov |

| 4-arylmethylenamino-4H-1,2,4-triazoles | MCF7, NCI-H460, SF-268 | Remarkable anticancer potential | tubitak.gov.tr |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | U-87 (glioblastoma), MDA-MB-231 (breast cancer) | Cytotoxic activity, particularly against glioblastoma | nih.gov |

| 3,5-dimethylisoxazole derivatives | U266 (multiple myeloma) | Antiproliferation, cell cycle arrest, apoptosis induction | nih.gov |

Antimicrobial and Antifungal Properties

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. Research has shown that modifying the core structure can lead to compounds with significant activity against a range of pathogens.

One area of exploration has been the synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which incorporate a related dimethoxy-substituted benzene ring. These compounds were designed to target the multidrug efflux pump (MATE) in bacteria. nih.gov In vitro screening of these derivatives was conducted against several microorganisms, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Acinetobacter baumannii, Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa, and the fungus Candida albicans. nih.gov